molecular formula C18H13FN2 B8320281 Benzhydrylidene(3-fluoropyridin-2-yl)amine

Benzhydrylidene(3-fluoropyridin-2-yl)amine

Cat. No.: B8320281
M. Wt: 276.3 g/mol
InChI Key: IDGNBOYYBFXDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzhydrylidene(3-fluoropyridin-2-yl)amine is a useful research compound. Its molecular formula is C18H13FN2 and its molecular weight is 276.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H13FN2

Molecular Weight

276.3 g/mol

IUPAC Name

N-(3-fluoropyridin-2-yl)-1,1-diphenylmethanimine

InChI

InChI=1S/C18H13FN2/c19-16-12-7-13-20-18(16)21-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H

InChI Key

IDGNBOYYBFXDHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=C(C=CC=N2)F)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-3-fluoropyridine (21.0 g, 0.16 mol), benzophenone imine (32.3 g, 0.18 mol), Cs2CO3 (73.0 g, 0.23 mol), BINAP (5.96 g, 9.6 mmol), palladium(II) acetate (1.45 g, 6.4 mmol) and toluene (370 ml) were heated to 95° C. for 42 h, then cooled, filtered and the residue extracted with further toluene (2×210 ml). The filtrate was washed with 0.5 N hydrochloric acid (200 ml) and saturated aqueous NaHCO3 (200 ml), dried over anhydrous MgSO4 and concentrated in vacuo, affording crude benzhydrylidene(3-fluoropyridin-2-yl)amine as a brown oil (49.4 g) which was used directly without further purification: m/z (ES+) 277 (100%, [MH]+).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
32.3 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
catalyst
Reaction Step One
Name
Quantity
5.96 g
Type
catalyst
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.